molecular formula C20H24S4Si2 B14647980 CID 78070350

CID 78070350

Cat. No.: B14647980
M. Wt: 448.8 g/mol
InChI Key: WVSOONFPAZRGCP-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C20H24S4Si2

Molecular Weight

448.8 g/mol

InChI

InChI=1S/C20H24S4Si2/c1-25(2)19(11-5-13-21-19)17-9-7-15(23-17)16-8-10-18(24-16)20(26(3)4)12-6-14-22-20/h5-10,13-14H,11-12H2,1-4H3

InChI Key

WVSOONFPAZRGCP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C1(CC=CS1)C2=CC=C(S2)C3=CC=C(S3)C4(CC=CS4)[Si](C)C

Origin of Product

United States

Preparation Methods

Industrial Production Methods: Industrial production methods for CID 78070350 would likely involve large-scale chemical synthesis techniques. These methods would need to be optimized for efficiency, cost-effectiveness, and safety. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed in the preparation and analysis of such compounds .

Chemical Reactions Analysis

Types of Reactions: CID 78070350 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. The specific conditions, such as temperature and pH, are tailored to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used

Scientific Research Applications

CID 78070350 has a wide array of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it can be employed to investigate cellular processes and interactions. In medicine, this compound may be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Analogous CIDs

CID Molecular Formula Molecular Weight Solubility (mg/mL) LogP
57416287 C₇H₁₄N₂O 142.20 86.7 0.03
59200652 C₇H₈BrNO₂ 218.05 0.864 0.55

Structural similarities often correlate with shared bioactivity. For instance, oscillatoxin derivatives (CIDs 101283546, 185389, etc.) in differ by methyl groups or side chains, altering toxicity and binding affinity. Such structural nuances would guide comparisons for CID 78070350 if its scaffold were known.

Table 2: Bioactivity Metrics of Analogous CIDs

CID CYP Inhibition BBB Permeability Bioavailability Score
57416287 None No 0.55
59200652 CYP1A2 Yes 0.55

For this compound, such metrics would clarify its pharmacokinetic and safety profile relative to analogs.

Similarity Scoring and Analog Identification

Similarity scores (e.g., Tanimoto coefficients) quantify structural overlap. lists analogs of CID 867279-13-8 with similarity scores of 0.77–0.87, based on functional groups and ring systems. Computational tools like PubChem’s Structure Clustering or RDKit could apply this methodology to this compound .

3. Methodological Considerations
The evidence emphasizes rigorous documentation standards for compound comparisons:

  • Structural Elucidation : Use GC-MS, NMR, and X-ray crystallography (if applicable) per and .
  • Data Presentation : Follow journal guidelines for tables, figures, and references ( ).
  • Ethical Reporting: Disclose funding sources and conflicts of interest, as noted in .

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